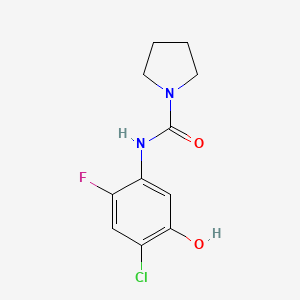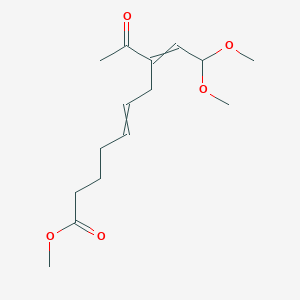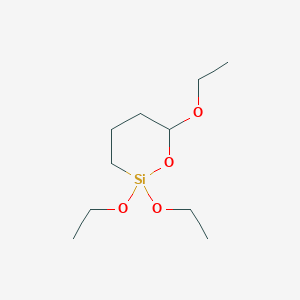
2,2,6-Triethoxy-1,2-oxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Triethoxy-1,2-oxasilinane is an organosilicon compound with the molecular formula C10H22O4Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable component in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Triethoxy-1,2-oxasilinane typically involves the reaction of triethoxysilane with an appropriate precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of automated systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Triethoxy-1,2-oxasilinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,6-Triethoxy-1,2-oxasilinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6-Triethoxy-1,2-oxasilinane involves its ability to form stable bonds with various substrates. The compound can interact with molecular targets through its ethoxy groups, facilitating the formation of new chemical bonds. This reactivity is harnessed in various applications, from chemical synthesis to material science .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the oxasilinane ring, making it less reactive in certain applications.
Tetraethoxysilane: Contains an additional ethoxy group, leading to different reactivity and applications.
Uniqueness
2,2,6-Triethoxy-1,2-oxasilinane is unique due to its specific ring structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .
Properties
CAS No. |
88276-94-2 |
|---|---|
Molecular Formula |
C10H22O4Si |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2,2,6-triethoxyoxasilinane |
InChI |
InChI=1S/C10H22O4Si/c1-4-11-10-8-7-9-15(14-10,12-5-2)13-6-3/h10H,4-9H2,1-3H3 |
InChI Key |
KITPOFXSTPYLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC[Si](O1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


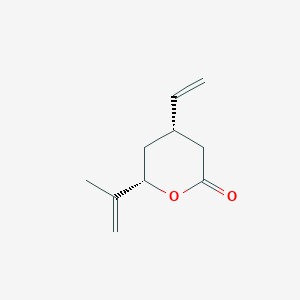
![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)
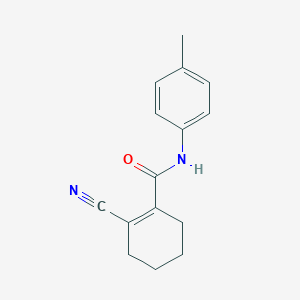
![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
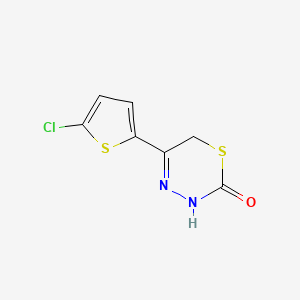
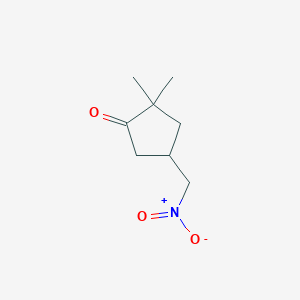
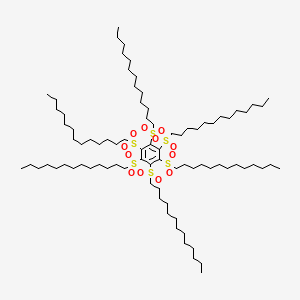
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
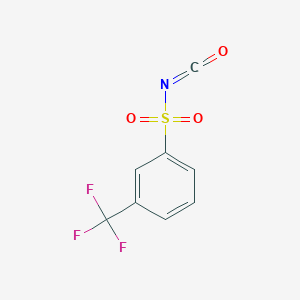
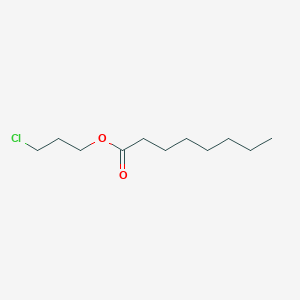
![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)
